molecular formula C14H10Cl2N2O4 B3929272 3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B3929272
M. Wt: 341.1 g/mol
InChI Key: WSTCSMWNCCAPFO-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitrophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-4-formyl-N-(4-nitrophenyl)benzamide or 3,5-dichloro-4-carboxy-N-(4-nitrophenyl)benzamide.

    Reduction: Formation of 3,5-dichloro-4-methoxy-N-(4-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide: Similar structure with a different substitution pattern.

    3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide: Similar core structure with a methyl group instead of a methoxy group.

Uniqueness

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups provides a unique balance that can be exploited in various applications .

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-11(15)6-8(7-12(13)16)14(19)17-9-2-4-10(5-3-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCSMWNCCAPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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